molecular formula C9H13O4P B136038 (4-Ethoxyphenyl)-methoxyphosphinic acid CAS No. 131066-54-1

(4-Ethoxyphenyl)-methoxyphosphinic acid

Cat. No. B136038
M. Wt: 216.17 g/mol
InChI Key: RUQWXKWOKFVXQE-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)-methoxyphosphinic acid, also known as EMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EMPA is a phosphinic acid derivative and a non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.

Mechanism Of Action

(4-Ethoxyphenyl)-methoxyphosphinic acid acts as a non-competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By binding to mGluR5, (4-Ethoxyphenyl)-methoxyphosphinic acid inhibits the downstream signaling pathways that are activated by glutamate, a neurotransmitter that is involved in many aspects of brain function. This inhibition leads to a reduction in synaptic plasticity and neurotransmitter release, which can have beneficial effects in various neurological disorders.

Biochemical And Physiological Effects

(4-Ethoxyphenyl)-methoxyphosphinic acid has been shown to have a number of biochemical and physiological effects in animal models. These include a reduction in dopamine release in the striatum, a key brain region involved in motor function, as well as a reduction in glutamate release in the prefrontal cortex, a region involved in cognitive function. (4-Ethoxyphenyl)-methoxyphosphinic acid has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of (4-Ethoxyphenyl)-methoxyphosphinic acid is its specificity for mGluR5, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, (4-Ethoxyphenyl)-methoxyphosphinic acid has some limitations in terms of its use in lab experiments. For example, it has relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.

Future Directions

There are many potential future directions for research on (4-Ethoxyphenyl)-methoxyphosphinic acid. One area of interest is the development of more effective delivery methods, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Another area of interest is the investigation of its effects in combination with other drugs or therapies, such as deep brain stimulation or gene therapy. Finally, further research is needed to better understand the mechanisms underlying its therapeutic effects, as well as its potential side effects and long-term safety.

Synthesis Methods

(4-Ethoxyphenyl)-methoxyphosphinic acid can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenol with phosphorus oxychloride, followed by hydrolysis and reduction. The resulting product is a white crystalline powder with a purity of over 98%.

Scientific Research Applications

(4-Ethoxyphenyl)-methoxyphosphinic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, (4-Ethoxyphenyl)-methoxyphosphinic acid has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in models of addiction, and improve cognitive function in models of schizophrenia. These effects are believed to be mediated through the inhibition of mGluR5, which plays a key role in regulating synaptic plasticity and neurotransmitter release in the brain.

properties

CAS RN

131066-54-1

Product Name

(4-Ethoxyphenyl)-methoxyphosphinic acid

Molecular Formula

C9H13O4P

Molecular Weight

216.17 g/mol

IUPAC Name

(4-ethoxyphenyl)-methoxyphosphinic acid

InChI

InChI=1S/C9H13O4P/c1-3-13-8-4-6-9(7-5-8)14(10,11)12-2/h4-7H,3H2,1-2H3,(H,10,11)

InChI Key

RUQWXKWOKFVXQE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)P(=O)(O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)P(=O)(O)OC

synonyms

Phosphonic acid, (4-ethoxyphenyl)-, monomethyl ester (9CI)

Origin of Product

United States

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